(3S,4S)-4-Aminotetrahydrothiophene-3-ol
Description
(3S,4S)-4-Aminotetrahydrothiophene-3-ol is a sulfur-containing heterocyclic amino alcohol characterized by a tetrahydrothiophene (saturated thiophene) ring with hydroxyl and amino groups at the 3- and 4-positions, respectively. Its stereochemistry (3S,4S) plays a critical role in its physicochemical and biological properties.
Properties
IUPAC Name |
(3S,4S)-4-aminothiolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-VKKIDBQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Aminotetrahydrothiophene-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with a thiophene derivative.
Reduction: The thiophene ring is reduced to a tetrahydrothiophene ring using hydrogenation or other reduction methods.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of chiral catalysts to ensure the desired stereochemistry. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Aminotetrahydrothiophene-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(3S,4S)-4-Aminotetrahydrothiophene-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: While direct data on this compound are absent, related amino alcohols exhibit antimicrobial and antiviral properties. For instance, pyran-based amino alcohols show activity against RNA viruses, likely due to their ability to disrupt viral capsid assembly .
- Metabolic Stability : Sulfur-containing compounds like tetrahydrothiophene derivatives may exhibit prolonged metabolic half-lives compared to oxygenated analogs, as seen in thioether-containing pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
